![molecular formula C14H13FN2O B2754258 5-Fluoro-2-(methylamino)-N-phenylbenzamide CAS No. 1510796-62-9](/img/structure/B2754258.png)
5-Fluoro-2-(methylamino)-N-phenylbenzamide
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Overview
Description
Fluorinated compounds are widely used in various fields due to their unique physical, chemical, and biological properties . The presence of a strong electron-withdrawing substituent, such as fluorine, in the aromatic ring can give these compounds interesting and unusual properties . Fluoropyridines, for example, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists . Achieving selective fluorination is still a challenging problem under mild conditions . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite complex. For example, 5-fluoro-2-[(methylamino)methyl]benzonitrile contains a total of 21 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 nitrile .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
Fluorinated compounds have interesting physical and chemical properties due to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
- FCdR’s Role : FCdR inhibits DNA methylation by acting as a DNA methyltransferase inhibitor. It prevents cancer cell proliferation by reactivating tumor suppressor genes through demethylation .
- Clinical Implications : FCdR-based therapies target rapidly dividing cancer cells, making it relevant for cancer treatment .
- Efficacy : Continuous infusion of 5-fluorouracil (5-FU), a metabolite of FCdR, has shown efficacy in colorectal cancer patients. It outperformed bolus administration .
Cancer Therapy and DNA Methylation Inhibition
Thymidylate Synthase Inhibition
Continuous 5-FU Infusion
RNA Modification Enzymes Inhibition
DNA Damage Response Pathway Activation
Safety and Hazards
Future Directions
The future of fluorinated compounds in research and industry looks promising. The high availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
properties
IUPAC Name |
5-fluoro-2-(methylamino)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-16-13-8-7-10(15)9-12(13)14(18)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZIRFMZCFLDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methylamino)-N-phenylbenzamide |
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